Methyl2-(1-methylazepan-4-ylidene)acetate
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Overview
Description
Methyl 2-(1-methylazepan-4-ylidene)acetate is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . It is a versatile building block used in various chemical syntheses and research applications . This compound is known for its unique reactivity and selectivity, making it valuable in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methylazepan-4-ylidene)acetate typically involves the reaction of 1-methylazepan-4-one with methyl acetate under specific conditions . The reaction is catalyzed by a base, such as sodium methoxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Methyl 2-(1-methylazepan-4-ylidene)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methylazepan-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted esters .
Scientific Research Applications
Methyl 2-(1-methylazepan-4-ylidene)acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 2-(1-methylazepan-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates . It can also interact with cellular receptors and modulate signaling pathways, resulting in specific biological effects .
Comparison with Similar Compounds
Methyl 2-(1-methylazepan-4-ylidene)acetate can be compared with other similar compounds, such as:
Methyl 2-(1-methylpiperidin-4-ylidene)acetate: This compound has a similar structure but contains a piperidine ring instead of an azepane ring.
Methyl 2-(1-methylazetidin-4-ylidene)acetate: This compound contains an azetidine ring, which is a smaller ring structure compared to the azepane ring in Methyl 2-(1-methylazepan-4-ylidene)acetate.
The uniqueness of Methyl 2-(1-methylazepan-4-ylidene)acetate lies in its specific ring structure, which imparts distinct reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl (2E)-2-(1-methylazepan-4-ylidene)acetate |
InChI |
InChI=1S/C10H17NO2/c1-11-6-3-4-9(5-7-11)8-10(12)13-2/h8H,3-7H2,1-2H3/b9-8+ |
InChI Key |
OBJVKLQWVNVRBL-CMDGGOBGSA-N |
Isomeric SMILES |
CN1CCC/C(=C\C(=O)OC)/CC1 |
Canonical SMILES |
CN1CCCC(=CC(=O)OC)CC1 |
Origin of Product |
United States |
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